2-(methoxycarbonyl)cyclobutane-1-carboxylic acid
Description
2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1 and a methoxycarbonyl (ester) group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-methoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMGFKPSMYVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300100 | |
| Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31420-52-7 | |
| Record name | NSC134896 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(methoxycarbonyl)cyclobutane-1-carboxylic acid can be synthesized from methanol and cyclobutane-1,2-dicarboxylic anhydride . The reaction involves the esterification of one of the carboxylic acid groups in the anhydride with methanol, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a catalyst such as sulfuric acid and are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale esterification and hydrolysis reactions, similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential to achieve high yields and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(methoxycarbonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid.
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Hydrolysis: Requires water and a base or acid catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Esterification: Produces esters.
Hydrolysis: Yields the original carboxylic acid.
Oxidation: Forms diketones or other oxidized products.
Reduction: Produces alcohols.
Scientific Research Applications
2-(methoxycarbonyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid depends on the specific reactions it undergoes. In esterification, the carboxylic acid group reacts with an alcohol to form an ester, facilitated by an acid catalyst. In hydrolysis, the ester group is cleaved by water, regenerating the carboxylic acid. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound and the reagents used.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
a) 1-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid
- Structure : Both substituents (methoxycarbonyl and carboxylic acid) are at position 1.
- Molecular Formula : C₇H₁₀O₄ (identical to the target compound) .
- Key Differences :
- The 1,1-disubstitution creates a geminal arrangement, leading to increased steric hindrance and altered acidity compared to the 1,2-isomer.
- Synthesis routes may differ; the 1,1-isomer could involve double carboxylation followed by selective esterification.
b) 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic Acid
- Structure : Aryl substituent at position 2, carboxylic acid at position 1 .
- Molecular Weight : 228.65 g/mol (vs. ~158.15 g/mol for the target compound).
- Key Differences: The electron-withdrawing halogenated aryl group enhances acidity of the carboxylic acid compared to the methoxycarbonyl group. Potential applications in pharmaceuticals due to halogenated motifs enhancing binding affinity.
Functional Group Variants
a) (1R,2R)-2-(t-Butyloxycarbonylamino)cyclobutanecarboxylic Acid
- Structure: t-Boc-protected amino group at position 2, carboxylic acid at position 1 .
- Key Differences: The amino group (when deprotected) introduces basicity, contrasting with the ester's electron-withdrawing nature. Used in peptide synthesis, whereas the target compound’s ester group may serve as a prodrug motif.
b) 1-Carbamoylcyclobutane-1-carboxylic Acid
- Structure : Carbamoyl and carboxylic acid groups at position 1 .
- Molecular Formula: C₆H₉NO₃.
- Key Differences :
- The carbamoyl group is less acidic than carboxylic acid and participates in hydrogen bonding, influencing solubility and crystallinity.
Ring Size Analogs
a) (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid
- Structure : Cyclopropane ring instead of cyclobutane .
- Key Differences :
- Higher ring strain in cyclopropane increases reactivity (e.g., susceptibility to ring-opening reactions).
- Reduced conformational flexibility compared to cyclobutane, affecting drug metabolism and stability.
b) 7-Hydroxy-3-(methoxycarbonyl)-2-methylenenonanoic Acid
- Structure : Linear chain with methoxycarbonyl and carboxylic acid groups .
- Key Differences :
- The linear structure offers greater rotational freedom, impacting pharmacokinetics (e.g., membrane permeability).
- The methylene group introduces unsaturation, altering electronic properties.
Table 1: Comparative Data for Selected Cyclobutane Derivatives
Biological Activity
2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula CHO and a molecular weight of 158.15 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Chemical Structure
The structure of this compound features a cyclobutane ring with a methoxycarbonyl group and a carboxylic acid functional group. This unique arrangement allows for diverse chemical reactivity.
Types of Reactions
The compound can undergo several types of reactions:
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid.
- Oxidation: Can be oxidized to form diketones or other derivatives.
- Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions |
|---|---|
| Esterification | Alcohols, acid catalysts (e.g., sulfuric acid) |
| Hydrolysis | Water, base or acid catalyst |
| Oxidation | Oxidizing agents (e.g., potassium permanganate) |
| Reduction | Reducing agents (e.g., lithium aluminum hydride) |
Pharmacological Studies
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity: It has been reported as an inhibitor of tumor growth, suggesting potential applications in cancer therapy .
- Neurotropic Effects: Some studies have indicated neurotropic activity, which may relate to its effects on neurotransmitter systems .
- Interactions with GABA Receptors: Similar compounds have shown interactions with GABA receptors, which are crucial for neurotransmission .
Case Studies
- Antitumor Activity : In a study focusing on cyclobutane derivatives, this compound was observed to inhibit the growth of tumor cells in vitro. The mechanism involved modulation of specific signaling pathways related to cell proliferation .
- Neurotropic Activity : Another investigation demonstrated that derivatives of this compound exhibited selective antagonistic effects on NMDA receptors, which are linked to neurodegenerative disorders .
- GABA Modulation : A comparative analysis revealed that while some derivatives activate GABA receptors, this compound showed lower potency than its analogs, indicating a potential for further structural optimization .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing neuronal excitability and signaling pathways.
- Enzyme Modulation: It may act as an inhibitor or modulator of enzymes involved in metabolic pathways related to cancer and neurodegeneration.
Comparison with Similar Compounds
A comparative analysis highlights the distinct properties of this compound relative to other cyclobutane derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Cyclobutanecarboxylic Acid | Lacks methoxycarbonyl group | Less reactive in esterification |
| Cyclobutane-1,2-dicarboxylic Acid | Contains two carboxylic groups | Different reactivity |
| 2-Methylcyclobutanecarboxylic Acid | Features a methyl group | Altered chemical properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
